5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin
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Overview
Description
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll These compounds are known for their highly conjugated structure, which allows them to absorb light and participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be purified and characterized. The reaction is usually carried out in a solvent such as dichloromethane, and the product is often purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.
Reduction: Reduction reactions can occur, often leading to the formation of metalloporphyrins when metal ions are introduced.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Metalloporphyrins or reduced porphyrins.
Substitution: Substituted porphyrin derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Sensors: It has been used in the development of sensors for detecting metal ions, such as aluminum.
Biology and Medicine:
Photodynamic Therapy: Porphyrin derivatives are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light irradiation.
Imaging: The compound can be used as a fluorescent probe for imaging biological tissues.
Industry:
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin exerts its effects is primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells . The porphyrin ring can also coordinate with metal ions, forming metalloporphyrins that can participate in various catalytic processes .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyphenyl groups instead of chlorophenyl groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-tert-butylphenyl)porphyrin: The presence of tert-butyl groups can affect the compound’s steric properties and its ability to form aggregates.
Uniqueness: 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is unique due to the presence of chlorophenyl groups, which can enhance its electron-withdrawing properties and influence its reactivity in various chemical reactions. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in catalysis and sensor development .
Properties
CAS No. |
22112-77-2 |
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Molecular Formula |
C44H26Cl4N4 |
Molecular Weight |
752.5 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
InChI Key |
DIQXAMMOXIZWFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
Origin of Product |
United States |
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